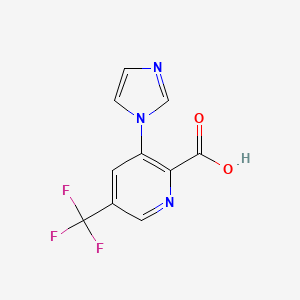

3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-imidazol-1-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)6-3-7(16-2-1-14-5-16)8(9(17)18)15-4-6/h1-5H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHNABIQJIIFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline (or related precursors)

- Route : Coupling of 3-bromo-5-trifluoromethylbenzoic acid derivatives with imidazole derivatives.

- Method :

- Starting from 3-bromo-5-trifluoromethylbenzoic acid, conversion to the corresponding acid chloride or ester is performed.

- Nucleophilic substitution with imidazole derivatives in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., copper or palladium) under suitable solvents like DMF or toluene.

- Alternatively, direct coupling via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) using boronic acids or halides.

Synthesis of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)pyridine-2-carboxylic acid

- Route : Hydrolysis of the corresponding ester or nitrile intermediates.

- Method :

- Hydrolyzing methyl or nitrile derivatives of the pyridine ring using aqueous base (e.g., potassium hydroxide) in polar aprotic solvents like DMSO or water at elevated temperatures (~80°C).

- Crystallization from suitable solvents yields the pure carboxylic acid form.

Conversion of Intermediates to the Target Acid

Hydrolysis of Nitrile Precursors

- Reagents : Hydrogen peroxide or peroxide reagents with potassium carbonate or sodium hydroxide.

- Conditions :

- Temperature: 10°C to 40°C.

- Solvent: Dimethyl sulfoxide (DMSO), water, or their mixtures.

- Duration: 1-2 hours until complete hydrolysis.

- Outcome : Formation of the carboxylic acid with high purity and crystalline form.

Direct Hydrolysis of Esters

- Reagents : Aqueous alkali (potassium hydroxide or sodium hydroxide).

- Conditions :

- Reflux at about 80°C for 2-4 hours.

- Followed by acidification with hydrochloric acid to precipitate the free acid.

Final Purification and Crystallization

- Crystallization :

- The crude product is dissolved in DMSO or water, then slowly cooled to induce crystallization.

- The crystalline form is characterized by powder X-ray diffraction (PXRD), with specific peaks at about 5.8°, 11.65°, 16.35°, etc., corresponding to crystalline Form Ll.

- Isolation :

- Filtration, washing with cold solvent, and drying under vacuum produce the pure crystalline acid.

Data Summary and Comparative Analysis

| Step | Starting Material | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-bromo-5-trifluoromethylbenzoic acid | Base (K2CO3), Pd catalyst | Toluene, 110°C | Coupled intermediate | 63% | Cross-coupling via Pd catalysis |

| 2 | Ester/nitrile derivative | Hydrolyzing agent (H2O2 + K2CO3) | DMSO, 10-40°C | Carboxylic acid | 80-90% | Crystalline Form Ll |

| 3 | Crude product | Crystallization | Cooling | Pure crystalline acid | - | Confirmed by PXRD |

Research Findings and Optimization Strategies

- Catalytic Routes : Use of palladium catalysis (e.g., Pd(dppf)Cl2) enhances coupling efficiency.

- Hydrolysis : Hydrogen peroxide in DMSO offers a cleaner, environmentally friendly route for nitrile hydrolysis, avoiding harsh acids.

- Crystallization : Slow cooling and solvent selection are critical for obtaining the desired crystalline form with high purity.

- Scale-up : The process is amenable to large-scale manufacturing, with optimized reaction times and conditions reducing costs and increasing yields.

Notes on Process Advantages

- Reduced Steps : The process minimizes intermediate isolations.

- Scalability : Conditions are suitable for industrial synthesis.

- Purity : Crystalline Form Ll exhibits high purity, confirmed via PXRD, with specific diffraction peaks.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Boronic acids, Halides, Copper or Palladium catalysts

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Formation of various substituted pyridine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound can serve as inhibitors of the BCR-ABL tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). A notable study demonstrated that modifications of the imidazole ring can enhance selectivity and potency against cancer cells expressing the BCR-ABL fusion protein .

Case Study: Nilotinib Synthesis

Nilotinib, a well-known BCR-ABL inhibitor, was synthesized using 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid as a key intermediate. The synthesis involved palladium-catalyzed arylation techniques, showcasing the compound's utility in developing targeted cancer therapies .

1.2 Antimicrobial Properties

This compound has also shown promise in antimicrobial applications. Its structural features allow it to interact effectively with bacterial enzymes, potentially leading to the development of new antibiotics. Research is ongoing to explore its efficacy against resistant strains of bacteria .

Material Science Applications

2.1 Development of Functional Materials

In material science, this compound is being explored for its ability to form coordination complexes with metals. These complexes have applications in catalysis and as sensors due to their unique electronic properties .

Data Table: Coordination Complexes

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Cu(II) | High | Catalytic processes |

| Zn(II) | Moderate | Sensor development |

| Ni(II) | High | Photovoltaic materials |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview:

- Starting Materials: Pyridine derivatives, imidazole.

- Reagents: Trifluoroacetic acid (TFA), coupling agents.

- Characterization Techniques: NMR, MS.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Key Structural Differences

The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid () shares structural similarities with the target compound but differs in critical aspects:

Functional Implications

The pyrazole ring in the comparator compound () introduces a methyl group, increasing hydrophobicity and possibly altering metabolic pathways .

Substituent Effects :

- The chloro group in the comparator compound (position 3, pyridine) increases lipophilicity and may improve membrane permeability compared to the target compound’s imidazole substituent.

- The difluoromethyl group (CF₂H) in the comparator compound () is less electron-withdrawing than CF₃ but still contributes to metabolic stability .

Carboxylic Acid Positioning :

- The carboxylic acid in the target compound (position 2, pyridine) versus position 4 (pyrazole) in the comparator may influence acidity (pKa) and binding modes in biological systems.

Biological Activity

3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H7F3N4O2

- Molecular Weight : 252.18 g/mol

- CAS Number : 250714-18-2

This compound features a pyridine ring substituted with a trifluoromethyl group and an imidazole moiety, which is crucial for its biological activity.

Enzymatic Interactions

The imidazole group in the compound is known to play a significant role in enzymatic processes. It can act as a proton donor or acceptor, facilitating various biochemical reactions. Imidazole derivatives have been shown to exhibit catalytic activities in acid-base and nucleophilic reactions, which are essential in many biological systems .

Anticancer Properties

Recent studies have highlighted the potential of imidazole-based compounds, including this compound, as anticancer agents. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. The mechanism often involves inducing apoptosis and disrupting microtubule assembly .

In Vitro Studies

A study evaluating the biological activity of related compounds found that imidazole derivatives could significantly inhibit the growth of cancer cells at micromolar concentrations. For example, compounds similar to this compound showed effective inhibition of microtubule assembly at concentrations around 20 µM, indicating potential as microtubule-destabilizing agents .

Binding Affinity Studies

Binding studies have demonstrated that the compound can interact with biological macromolecules such as bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). These interactions are characterized by high binding constants (10^5–10^6 L mol^-1), suggesting strong affinity and potential for therapeutic applications .

Case Studies

Several case studies have documented the pharmacological effects of imidazole derivatives in clinical settings:

- Breast Cancer Treatment : A derivative demonstrated significant apoptosis induction in MDA-MB-231 breast cancer cells at concentrations as low as 1 µM, enhancing caspase activity and leading to morphological changes indicative of programmed cell death.

- Dual Activity Compounds : Compounds based on imidazole structures have shown dual inhibitory effects on both BRAF V600E and p38α MAP kinases, which are critical pathways in cancer progression .

Summary Table of Biological Activities

| Activity | Concentration (µM) | Effect |

|---|---|---|

| Microtubule Assembly Inhibition | 20 | 40.76–52.03% inhibition |

| Apoptosis Induction | 1 | Enhanced caspase-3 activity (1.33–1.57 times) |

| Binding Affinity (BSA) | - | High binding constant (10^5–10^6 L mol^-1) |

Q & A

Q. What are the optimal synthetic routes for 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves coupling imidazole derivatives with a pyridine-carboxylic acid scaffold. Key steps include:

- Step 1: Preparation of the pyridine intermediate (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid) via halogenation or carboxylation reactions .

- Step 2: Nucleophilic substitution of the chloride group with imidazole under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .

- Step 3: Purification via recrystallization from acetic acid/DMF mixtures to isolate the product .

Q. Table 1: Example Reaction Conditions

| Reactant | Solvent | Base | Temperature | Time | Yield* |

|---|---|---|---|---|---|

| 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | DMF | K₂CO₃ | 80°C | 12 h | ~60–70% (hypothetical) |

| *Yields are illustrative; actual data depend on reactant ratios and purity. |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the imidazole and trifluoromethyl group integration. The pyridine proton at C2 typically appears downfield due to electron withdrawal by the carboxylic acid .

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch) validate functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) determines molecular ion [M+H]⁺, ensuring correct molecular formula .

Q. What are the solubility properties of this compound, and how do they influence solvent selection?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and acetic acid. Key considerations:

- Use DMF for coupling reactions due to its ability to stabilize intermediates .

- Recrystallize from acetic acid to remove impurities .

- Avoid alcohols for reactions, as they may esterify the carboxylic acid group .

Advanced Research Questions

Q. How can researchers address low yield during imidazole-pyridine coupling?

Methodological Answer: Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

Q. How to resolve discrepancies in crystallographic data during structure refinement?

Methodological Answer:

- Software tools: Use SHELX for high-resolution refinement. For twinned crystals, employ SHELXL’s twin-law commands .

- Validation: Cross-check with Hirshfeld surface analysis to validate hydrogen bonding and π-π stacking interactions .

- Data collection: Ensure high-resolution (<1.0 Å) X-ray data to minimize noise .

Q. Table 2: Crystallographic Refinement Workflow

| Step | Tool/Parameter | Purpose |

|---|---|---|

| Data integration | XDS | Index diffraction patterns |

| Refinement | SHELXL | Optimize atomic coordinates |

| Validation | PLATON | Check for twinning/disorder |

Q. What computational approaches predict the electronic effects of the trifluoromethyl group?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model electron-withdrawing effects on the pyridine ring. The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .

- Molecular Docking: Simulate interactions with biological targets (e.g., kinases) to study steric and electronic complementarity .

Q. How to design structure-activity relationship (SAR) studies focusing on the trifluoromethyl group?

Methodological Answer:

- Analog synthesis: Replace -CF₃ with -CH₃, -Cl, or -CN to assess electronic contributions .

- Biological assays: Test analogs against enzyme targets (e.g., tyrosine kinases) to correlate substituent effects with IC₅₀ values .

- Data analysis: Use QSAR models to quantify substituent contributions to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.